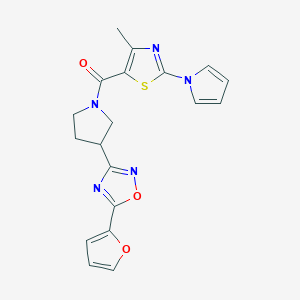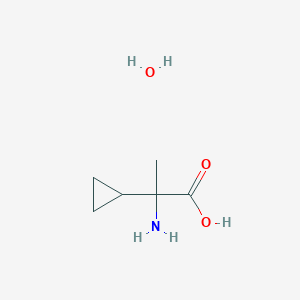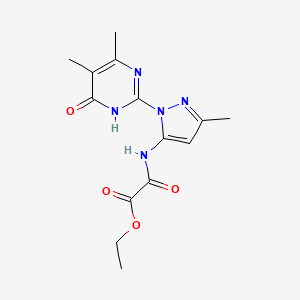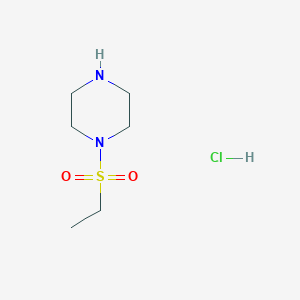![molecular formula C13H16N6O3 B2628682 2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide CAS No. 878735-83-2](/img/structure/B2628682.png)
2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and the mechanism of action that it possesses.
Aplicaciones Científicas De Investigación
Homogeneous and Heterogenised Catalysts
Manganese(II) complexes of imidazole-based acetamide have been synthesized and evaluated as catalysts for alkene epoxidation with H2O2. This research demonstrated that both homogeneous and supported systems could effectively catalyze alkene epoxidations, highlighting the potential of these complexes in green chemistry applications (Serafimidou, Stamatis, & Louloudi, 2008).
Antimicrobial Activities
A variety of acetamide derivatives have been synthesized and screened for their antimicrobial activities, showing that these compounds possess significant potential against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Sharma, Sharma, & Rane, 2004).
Antibacterial Agents
Derivatives of acetamide have been synthesized with the aim of discovering new antibacterial agents. The research found significant antibacterial activity, suggesting the value of these compounds in developing new treatments for bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural and Vibrational Properties
The synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives, including detailed vibrational and crystal structure studies, highlight the role of these compounds in various chemical and pharmaceutical applications. Such research provides valuable insights into the design and optimization of new compounds with potential utility across multiple domains (Chen et al., 2021).
Directed C-H Amidation
Research into the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles presents a new methodology for the synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This innovative approach offers a straightforward pathway to a variety of compounds with potential applications in medicinal chemistry and drug development (Samanta, Mondal, Ghosh, & Hajra, 2019).
pKa Determination of Novel Derivatives
The determination of acidity constants for new acetamide derivative compounds has been conducted, revealing insights into their chemical behavior. Such studies are crucial for understanding the pharmacokinetic properties of potential drug candidates and for the design of compounds with optimized biological activity (Duran & Canbaz, 2013).
Antioxidant Activity of Coordination Complexes
Research on pyrazole-acetamide derivatives and their coordination complexes has shown significant antioxidant activity. These findings indicate the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-6-7(2)19-9-10(15-12(19)18(6)5-8(14)20)16(3)13(22)17(4)11(9)21/h5H2,1-4H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUPLBMHBZZYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)N)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)




![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)


![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
